Differential In Vivo Hepatotoxicity: 2-Isothiocyanatonaphthalene (BNIT) vs. 1-Naphthyl Isothiocyanate (ANIT)
In a direct head-to-head in vivo study, a single oral dose of 1-naphthyl isothiocyanate (ANIT, 100 mg/kg) caused severe hepatotoxicity in rats, evidenced by a 3-fold increase in plasma ALT, a 6-fold increase in total bilirubin, and a >90% reduction in bile flow. In stark contrast, the same dose of 2-isothiocyanatonaphthalene (BNIT) did not significantly alter these markers of liver injury [1]. This disparity is a critical differentiator for applications where a non-hepatotoxic naphthalene isothiocyanate scaffold is required.
| Evidence Dimension | Hepatotoxicity |
|---|---|
| Target Compound Data | No significant change in ALT, bilirubin, or bile flow (100 mg/kg p.o. in rats) |
| Comparator Or Baseline | 1-Naphthyl isothiocyanate (ANIT): 3-fold ↑ ALT, 6-fold ↑ bilirubin, >90% ↓ bile flow (100 mg/kg p.o. in rats) |
| Quantified Difference | Qualitative difference: BNIT is non-hepatotoxic in vivo at a dose where ANIT causes severe, quantifiable liver injury. |
| Conditions | Male Sprague-Dawley rats, 100 mg/kg oral dose, assessed 24 hr post-administration |
Why This Matters
For toxicology studies requiring a naphthalene-isothiocyanate control, or for developing therapeutics where avoiding liver toxicity is paramount, BNIT is the superior choice over ANIT.
- [1] Jean, P. A., & Roth, R. A. (1995). Naphthylisothiocyanate disposition in bile and its relationship to liver glutathione and toxicity. Biochemical Pharmacology, 50(9), 1469-1474. View Source
